Product packaging for Benzoic acid, 2-hydroxy-, disodium salt(Cat. No.:CAS No. 13639-21-9)

Benzoic acid, 2-hydroxy-, disodium salt

Cat. No.: B14724074
CAS No.: 13639-21-9
M. Wt: 182.08 g/mol
InChI Key: XQOMBBVRHLFPOS-UHFFFAOYSA-L
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Description

Benzoic acid, 2-hydroxy-, disodium salt, more commonly known as disodium salicylate, is the disodium salt of salicylic acid. It is supplied as a high-purity compound for research and development purposes. This salt form offers significantly enhanced water solubility compared to its parent acid, making it a preferable candidate for formulating aqueous solutions in various experimental settings . The compound is characterized by its CAS Number, 13639-21-9, and a molecular weight of 320.21 g/mol . As a derivative of salicylic acid, it is of significant interest in scientific research. Salicylic acid is a key metabolite in plant defense systems and is widely studied for its role in plant signal transduction and systemic acquired resistance . In pharmaceutical and cosmetic research, salicylates are investigated for their keratolytic (skin-peeling) and antimicrobial properties, which are relevant in developing treatments for skin conditions . Researchers value this disodium salt for its improved handling properties in aqueous systems. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Na2O3 B14724074 Benzoic acid, 2-hydroxy-, disodium salt CAS No. 13639-21-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13639-21-9

Molecular Formula

C7H4Na2O3

Molecular Weight

182.08 g/mol

IUPAC Name

disodium;2-oxidobenzoate

InChI

InChI=1S/C7H6O3.2Na/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;/q;2*+1/p-2

InChI Key

XQOMBBVRHLFPOS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzoic Acid, 2 Hydroxy , Disodium Salt

Advanced Synthesis Routes

The preparation of high-purity disodium (B8443419) salicylate (B1505791) and its conversion to related acids are critical for its application in pharmaceuticals and as a chemical intermediate.

High-Purity Preparation and Recrystallization Techniques

The purification of sodium salicylate, the monosodium salt, is a crucial step that influences the quality of the final disodium salt. Industrial processes often yield a crude sodium salicylate product that requires further purification to remove by-products such as 4-hydroxybenzoic acid and 4-hydroxy-isophthalic acid. epo.orggoogle.com A common method involves dissolving the crude salt in water, treating it with activated carbon to remove colored impurities, and then precipitating the purified acid. epo.orgieomsociety.org

A specific method for purifying high-purity sodium salicylate involves the use of ethanol (B145695) as a solvent. google.com The process includes refluxing a solution of crude sodium salicylate and activated carbon in 96% ethanol, followed by filtration. google.com The filtrate is then concentrated to induce crystallization. The resulting crystals are separated from the mother liquor and dried to yield a pure white product. google.com Recrystallization is a fundamental technique for purifying solid organic compounds, based on differences in solubility in a suitable solvent. umass.edulibretexts.orgqu.edu.iq The ideal solvent should dissolve the compound readily at or near its boiling point but sparingly at lower temperatures. qu.edu.iq Slow cooling of the saturated solution allows for the formation of pure crystals. umass.edulibretexts.org

Purification StepAgent/SolventTemperaturePurpose
DecolorizationActivated Carbon80-85 °C (Reflux)Remove colored impurities
Crystallization96% EthanolCooled from 90-95 °CIsolate pure sodium salicylate
FiltrationG4 glass filter, PTFE filter50-60 °CRemove activated carbon and other insolubles
DryingVacuum50 °CRemove residual solvent

pH-Swing Crystallization Processes for Related Acid Formation

The conversion of sodium salicylate to salicylic (B10762653) acid is a key industrial process, often achieved through pH-swing crystallization. jove.comjove.com This method involves the acidification of an aqueous solution of sodium salicylate, which decreases the pH and causes the less soluble salicylic acid to precipitate. ieomsociety.orgjove.comjove.com

Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used for this acidification step. epo.orgieomsociety.orgnih.gov The reaction of aqueous sodium salicylate with sulfuric acid at temperatures between 40 and 80°C leads to the rapid precipitation of salicylic acid crystals, while the byproduct, sodium sulfate, remains dissolved in the solution. jove.comjove.com

Another advanced method for producing salicylic acid from sodium salicylate is bipolar membrane electrodialysis (BMED). nih.gov This process uses an electric field to drive ions across ion-exchange membranes. Salicylate ions (SA⁻) migrate through an anion exchange membrane and combine with H⁺ ions produced by water dissociation at the bipolar membrane to form pure salicylic acid. nih.gov Simultaneously, Na⁺ ions move through a cation exchange membrane and combine with OH⁻ ions to produce sodium hydroxide (B78521) as a by-product. nih.gov This method is considered an environmentally friendly alternative to traditional acidification, as it avoids the use of large quantities of mineral acids and the generation of salt waste. nih.gov

A continuous, two-step acidification process using gaseous, anhydrous hydrogen chloride (HCl) has also been developed. google.com In this method, solid sodium salicylate is contacted with a stream of hot gas containing HCl. The reaction effects both the acidification to salicylic acid and its contemporaneous sublimation, allowing for the collection of a high-purity product. google.com

Mechanistic Investigations of Chemical Reactions

Understanding the mechanisms of reactions involving disodium salicylate is crucial for controlling reaction pathways and designing new synthetic applications.

Electrochemical Reaction Mechanisms

The electrochemical oxidation of salicylate in an alkaline medium has been studied using techniques like cyclic voltammetry. researchgate.net The process is generally an irreversible reaction. scispace.com The proposed mechanism is an EC (electrochemical-chemical) reaction. researchgate.net

Table of Electrochemical Oxidation Parameters

Parameter Value/Observation Reference
Reaction Type EC (Electrochemical-Chemical) researchgate.net
Initial Step One-electron oxidation and decarboxylation researchgate.net
Intermediate Phenoxy radical researchgate.net
Final Product 2,2'-biphenyldiol (via dimerization) researchgate.net

| Oxidation Potential | ~+0.70 V (in alkaline medium) | researchgate.net |

Oxidation Reaction Pathways and Product Elucidation

The oxidation of salicylic acid and its salts can proceed through various pathways, depending on the oxidizing agent and reaction conditions, leading to a range of hydroxylated products. nih.gov The reaction with hydroxyl radicals (•OH), a highly reactive oxygen species, is a key pathway. researchgate.netnih.gov

In advanced oxidation processes, such as ozonation or UV/H₂O₂, salicylic acid is degraded into several intermediates. nih.govresearchgate.net The primary products identified are hydroxylated derivatives, including 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), as well as catechol. nih.govresearchgate.net The formation of 2,3-DHBA is considered a specific marker for hydroxyl radical attack, whereas 2,5-DHBA can also be formed via enzymatic pathways involving the cytochrome P-450 system. nih.gov

Further oxidation can lead to ring-opening and the formation of smaller organic compounds like carbonyls (formaldehyde, glyoxal, acetaldehyde) and carboxylic acids (maleic acid, acetic acid, oxalic acid). nih.gov The specific distribution of these products depends on factors like pH; direct ozonation is thought to dominate under acidic conditions, while the indirect hydroxyl radical mechanism is more prevalent in alkaline conditions. nih.gov

Identified Oxidation Products of Salicylate

Product Class Specific Compounds
Hydroxylated Aromatics 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, Catechol
Carbonyl Compounds Formaldehyde, Glyoxal, Acetaldehyde

| Carboxylic Acids | Maleic acid, Acetic acid, Oxalic acid, Acrylic acid |

Catalyzed Organic Transformations

Enzymatic catalysis provides a highly specific route for the transformation of salicylate. The flavin-dependent monooxygenase salicylate hydroxylase (NahG) catalyzes the decarboxylative hydroxylation of salicylate to produce catechol. nih.govresearchgate.net This reaction is a key step in the naphthalene (B1677914) degradation pathway in bacteria like Pseudomonas putida. nih.gov

The catalytic mechanism involves the binding of both the FAD cofactor and the salicylate substrate to the enzyme. nih.gov The enzyme then facilitates the hydroxylation of the aromatic ring, coupled with the removal of the carboxyl group as carbon dioxide. researchgate.net This biotransformation is highly efficient, with a kcat/Km value greater than 10⁵ M⁻¹s⁻¹ at pH 8.5 and 25 °C. nih.gov

In addition to enzymatic conversion to catechol, biotransformation of salicylate by different bacterial strains, such as Streptomyces species, can lead to other products. researchgate.net Some strains have been found to produce gentisate (2,5-dihydroxybenzoic acid) through oxidation, while others can form salicylamide (B354443) through an amidation reaction. researchgate.net These microbial transformations highlight the potential for biocatalysis in generating diverse derivatives from salicylate. researchgate.net

Esterification and Transesterification Mechanisms of Salicylate Derivatives

The conversion of salicylic acid and its derivatives into esters is a cornerstone of synthetic organic chemistry, yielding compounds with significant applications in pharmaceuticals, fragrances, and as chemical intermediates. uomustansiriyah.edu.iq The two primary pathways for creating these esters are direct esterification and transesterification. While "Benzoic acid, 2-hydroxy-, disodium salt" is not typically used directly in these reactions, it is a common precursor that is first acidified to produce salicylic acid, the active substrate for esterification. miracosta.edulibretexts.org

Direct Esterification of Salicylic Acid

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. uomustansiriyah.edu.iqsydney.edu.au In the context of salicylate derivatives, salicylic acid is reacted with an alcohol to form the corresponding ester and water. wisc.edu

The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. uomustansiriyah.edu.iqma.edu The process begins with the protonation of the carbonyl oxygen of the salicylic acid's carboxyl group by the acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. ma.edu The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. sydney.edu.auma.edu

Because the reaction is an equilibrium, specific strategies are employed to drive it towards the product side and achieve high yields. These methods include using an excess of one reactant (typically the alcohol) or removing water from the reaction mixture as it forms. uomustansiriyah.edu.iqma.edu

Research has focused on optimizing catalysts to improve reaction efficiency and environmental friendliness, moving from traditional mineral acids like H₂SO₄ to recyclable solid acid catalysts. Studies have investigated various metal oxides and modified zirconia catalysts for the synthesis of methyl salicylate from salicylic acid.

Catalyst Performance in Methyl Salicylate Synthesis
CatalystYield of Methyl Salicylate (%)Reaction Conditions
Sulphated Zirconia (SZ)82Methanol (B129727), 150°C, 4h
Borate Zirconia (BZ)65Methanol, 150°C, 4h
Phosphate Zirconia (PZ)52Methanol, 150°C, 4h
Sulphated Alumina (SA)70Methanol, 150°C, 4h
Sulphated Silica (SS)58Methanol, 150°C, 4h
Data adapted from a study on the esterification of salicylic acid.[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH65ZJuvY2riqLADwA9oC9-zPX_tQrViAgLwm7Fh6jhnzwIRxgj56uuZi2mpibNVAfgycVg8618fI99WX8FaqDR4LR-hwH-ufd9QbZoyI20dUDr-5i2J75v7qJ_W-TzBU8q17Mp0A1e9lu-enp96rC20KG_CiCDzCRt8Yf38UedjGrVYC_mwK65mCQHUmZjqTH-mOkp)]

Transesterification of Salicylate Derivatives

Transesterification is a process where the ester group of a compound is exchanged with an alcohol. scilit.com This method is particularly useful for synthesizing salicylate esters with larger or more complex alcohol moieties, where direct esterification might be inefficient. google.com The typical reaction involves a simple alkyl salicylate, such as methyl salicylate, reacting with a different alcohol in the presence of a catalyst to produce a new salicylate ester and methanol. scilit.comgoogle.com

Catalysts for transesterification can be acidic or basic. scilit.com While lower alkyl salicylates like methyl and ethyl salicylate can be readily produced by direct esterification, transesterification is often the preferred industrial method for esters with larger organic groups. google.com

A study on the synthesis of isoamyl salicylate via the transesterification of methyl salicylate with isoamyl alcohol highlighted the superior performance of basic catalysts over acidic or neutral ones, especially when assisted by microwave irradiation. scilit.com

Catalyst Activity in Transesterification of Methyl Salicylate
Catalyst (1% wt)Methyl Salicylate Conversion (%)Reaction Conditions
LiOH (Lithium Hydroxide)98Microwave, 120°C, 4h
MeONa (Sodium Methoxide)>60Microwave, 120°C, 4h
Ca(OH)₂ (Calcium Hydroxide)>60Microwave, 120°C, 4h
p-Toluene Sulfonic Acid<5Microwave, 120°C, 4h
Amberlyst-15<5Microwave, 120°C, 4h
Data adapted from a study on isoamyl salicylate synthesis.[ scilit.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWo-4D5GcfmtRvcuu4MIhsxCYBAUrh34jxPAHOVqfcSvwjmi607tuh4kdWPj9KfsYn-xE9ZoHhoAamxutLFb1NBG7jIRyLNdNo6818809LQkOzJiF9Deh_5DDpHUcZe5Red0pf3z6F0uWjHsgzNgio_jcPMxeO2Elevrk-hq81)]

In some advanced synthetic strategies, both reaction types are utilized in a single process. For example, a tandem transesterification–esterification reaction has been developed to synthesize methyl salicylate from acetylsalicylic acid. mdpi.comnih.gov In this process, the acetate (B1210297) ester group of acetylsalicylic acid is first transesterified with methanol to form methyl acetate and salicylic acid. Subsequently, the carboxylic acid group of the newly formed salicylic acid undergoes a Fischer-type esterification with methanol to yield the final product, methyl salicylate. mdpi.com This tandem approach, particularly when promoted by microwave irradiation and a solid acid catalyst, represents an efficient and environmentally conscious method for producing salicylate esters. mdpi.comnih.gov

Coordination Chemistry and Supramolecular Interactions of Benzoic Acid, 2 Hydroxy , Disodium Salt

Ligand Properties and Metal Complexation

The salicylate (B1505791) anion is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. Its coordination behavior is dictated by the two functional groups, which can act independently or cooperatively to bind metal centers.

Chelating Modes and Metal Ion Binding Affinities

The salicylate ligand is highly versatile in its coordination, primarily due to the two hard and strongly basic oxygen donor centers from the carboxylate and hydroxyl groups. This structure facilitates chelation, where both groups bind to a single metal center, forming a stable six-membered ring. mdpi.com

The carboxylate group itself can coordinate to metal ions in several distinct modes, including monodentate (one oxygen atom binds), bidentate (both oxygen atoms bind), and bridging (linking two or more metal centers). indexcopernicus.com This versatility allows for the formation of mononuclear, dinuclear, and polynuclear metal complexes. researchgate.netyoutube.com The most common coordination mode involves the salicylate acting as a bidentate chelating ligand. mdpi.com For instance, in many transition metal complexes, the ligand forms a chelate through the deprotonated hydroxyl group and one oxygen of the carboxylate group. nih.govuc.pt

Studies have demonstrated the formation of stable complexes with numerous metal ions, including transition metals like Fe(II)/Fe(III), Cu(II), Mn(II), Co(II), and Zn(II), as well as alkaline earth metals. youtube.comnih.govacs.orgnih.gov The affinity of salicylate for different metal ions varies. For example, the stability constants for Cu(II)–salicylate and Pb(II)–salicylate complexes are notably higher than their complexes with benzoic acid. The binding strength of salicylic (B10762653) acid with the UO₂(²⁺) cation has been quantified and compared to other ligands, highlighting its effective chelating ability. researchgate.net In iron complexes, the salicylate ligand can bind to both Fe(II) and Fe(III), inducing oxidation of the ferrous ion and forming stable complexes with the ferric ion. youtube.comnih.gov

Synthesis and Structural Characterization of Metal Salicylate Complexes

The synthesis of metal salicylate complexes is typically achieved through straightforward methods, often involving the direct reaction of a corresponding metal salt with salicylic acid or its salt form in a suitable solvent like water or ethanol (B145695). nih.govyoutube.combohrium.com For example, transition metal complexes of Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and others have been synthesized in ethanol solutions. nih.gov Green synthesis methods using water as a solvent have also been reported for preparing copper(II) salicylate complexes. youtube.com

The resulting complexes are often crystalline solids and are characterized using a suite of analytical techniques to elucidate their structure and properties. acs.orgyoutube.com These methods include:

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to determine the mode of ligand binding by observing shifts in the vibrational frequencies of the C=O (carboxylate) and O-H (hydroxyl) groups upon coordination to the metal ion. mdpi.comnih.gov UV-Visible spectroscopy provides information about the electronic environment of the metal center. nih.govyoutube.com

Elemental Analysis and Physical Properties: Techniques like elemental analysis confirm the stoichiometric ratio of metal to ligand, while measurements of melting point, solubility, and electrical conductivity help to characterize the physical nature of the complexes. nih.govacs.orgyoutube.com

Structural studies have revealed diverse geometries for metal salicylate complexes. For example, an octahedral geometry has been proposed for several Mn(II), Co(II), and Cu(II) complexes. youtube.com A study on an iron(III) salicylate complex revealed a centrosymmetric octahedral structure containing two salicylate ligands and two water molecules, with one salicylate being mono-anionic and the other di-anionic. uc.pt Ternary copper(II) complexes with salicylate and neocuproine (B1678164) have been shown to form monomeric, dimeric, and dinuclear crystal structures depending on the specific salicylate derivative used. indexcopernicus.com

Table 1: Structural Characteristics of Selected Metal Salicylate Complexes

Metal IonComplex Formula ExampleCoordination GeometrySalicylate Binding ModeReference
Iron(III)Fe[(HSal)(Sal)(H₂O)₂]OctahedralBidentate Chelate uc.pt
Copper(II)[Cu(μ-Sal)(Neo)]₂Deformed Square PyramidalBidentate, Bridging indexcopernicus.com
Manganese(II)[Mn(salicylate)₂(H₂O)₂]Octahedral (Proposed)Bidentate Chelate nih.govyoutube.com
Cobalt(II)[Co(salicylate)₂(H₂O)₂]Octahedral (Proposed)Bidentate Chelate nih.govyoutube.com

Exploration of Metal-Binding Isosteres in Coordination Systems

Isosteric replacement is a strategy in medicinal and coordination chemistry where a functional group is replaced by another group with similar steric and electronic properties to modulate the parent molecule's characteristics. sielc.com In the context of salicylic acid, its metal-binding pharmacophore (MBP) consists of the hydroxyl and carboxylic acid groups. mdpi.com Researchers have explored replacing these groups with a variety of isosteres to create novel metal-binding isosteres (MBIs) with potentially improved physicochemical properties and diverse coordination behaviors. mdpi.comsielc.com

This approach has led to the synthesis of numerous new ligands based on the salicylate scaffold. mdpi.com These MBIs have been shown to bind metal ions in various expected and unexpected ways, including monodentate and bidentate coordination, sometimes forming stable six-membered chelate rings analogous to the parent salicylate. mdpi.com The coordination behavior of an MBI can be influenced by the identity and arrangement of heteroatoms within the isosteric group.

Model complexes, such as those with zinc, are synthesized to evaluate the structural features of metal binding by these new isosteres. mdpi.com These studies demonstrate that salicylate MBIs can cover a wide range of chemical space and showcase various metal-binding modes, which opens new avenues for designing coordination compounds with tailored properties. mdpi.com The physicochemical properties of these MBIs, such as acidity (pKa) and lipophilicity (logP), can be tuned by selecting different isosteric replacements. mdpi.com

Table 2: Examples of Salicylate Metal-Binding Isosteres (MBIs) and Their Binding Modes

Parent GroupIsosteric ReplacementResulting Functional GroupObserved Binding Mode with Zn²⁺Reference
Carboxylic AcidTetrazole5-substituted-1H-tetrazoleBidentate mdpi.com
Carboxylic AcidHydroxamic AcidN-hydroxycarboxamideBidentate mdpi.com
Hydroxyl GroupThiolThiophenolMonodentate mdpi.com
Hydroxyl GroupAmineAnilineMonodentate mdpi.com
Carboxylic AcidSulfonamideN-acylsulfonamideBidentate mdpi.com

Supramolecular Assembly and Host-Guest Chemistry

Beyond covalent coordination bonds, the salicylate anion participates in non-covalent interactions, leading to the formation of complex supramolecular structures. These interactions are fundamental to its role in host-guest chemistry and the formation of organized assemblies.

Inclusion Complex Formation with Macrocyclic Hosts

The salicylate anion can act as a "guest" molecule, being encapsulated within the cavity of a larger "host" molecule. A prominent example of such hosts are cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.netacs.org

Studies have shown that sodium salicylate forms a 1:1 inclusion complex with β-cyclodextrin. mdpi.comsielc.com Spectroscopic and computational methods have confirmed that this interaction is a true inclusion process, where the salicylate molecule enters the cavity of the β-cyclodextrin. mdpi.com The formation of this host-guest complex is driven by favorable interactions between the nonpolar aromatic ring of the salicylate and the hydrophobic interior of the cyclodextrin. researchgate.net This encapsulation can alter the physicochemical properties of the guest molecule. researchgate.net The stoichiometry of the complex has been confirmed to be 1:1 by various methods. mdpi.com Similar host-guest interactions have been explored with other macrocycles, such as resorcinarenes, demonstrating the broad applicability of salicylate in supramolecular chemistry. mdpi.com

Aggregation Phenomena and Rheological Properties in Organized Assemblies

Sodium salicylate is known to act as a hydrotrope and can significantly influence the aggregation behavior of surfactants in aqueous solutions. Specifically, it is highly effective at inducing the growth of micelles, which are self-assembled aggregates of surfactant molecules.

In many cationic surfactant systems, the addition of sodium salicylate promotes a transition from small, spherical micelles to long, flexible, wormlike micelles. This growth is driven by the interaction of the salicylate anion with the surfactant headgroups at the micelle surface. The aromatic ring of the salicylate can insert into the hydrophobic core of the micelle, while its carboxylate group remains near the charged headgroups. This interaction effectively screens the electrostatic repulsion between the surfactant headgroups, reducing the curvature of the micelle surface and favoring a cylindrical geometry over a spherical one.

The formation and entanglement of these long, wormlike micelles lead to a dramatic increase in the viscosity of the solution, causing it to exhibit viscoelastic, or "gel-like," properties. The rheological properties of these systems are highly dependent on the concentrations of both the surfactant and the sodium salicylate. This phenomenon is of significant interest in various applications where the control of fluid viscosity is crucial.

Cation-π Interactions in Supramolecular Architectures

The crystal structure of sodium salicylate has been reported to be a layered structure, characterized by ionic interactions between the sodium cations and the carboxylate and phenoxide groups of the salicylate anion. Within this layered arrangement, π-stacking interactions between the aromatic rings of adjacent salicylate anions are also observed. The sodium ions are primarily coordinated by the oxygen atoms of the carboxylate and hydroxyl groups. However, the spatial arrangement of the ions and aromatic rings in the crystal lattice suggests the presence of Na⁺-aromatic contacts that can be classified as cation-π interactions.

Detailed crystallographic studies are essential to precisely determine the geometry of these interactions. The distance between the sodium cation and the centroid of the aromatic ring, as well as the angle of approach of the cation to the ring, are critical parameters for characterizing the nature and strength of the cation-π interaction. In ideal cation-π interactions, the cation is situated directly above the center of the aromatic ring. However, in complex crystal structures, these interactions are often distorted due to the influence of other strong intermolecular forces, such as ionic bonds and hydrogen bonds.

While specific experimental data on the geometric parameters of cation-π interactions in disodium (B8443419) salicylate are not extensively documented in publicly available literature, the general principles of supramolecular chemistry suggest their existence and importance. The interplay between strong ionic bonds, π-π stacking, and weaker cation-π interactions creates a complex and stable three-dimensional network.

Table 1: Key Supramolecular Interactions in Disodium Salicylate

Interaction TypeInteracting SpeciesGeneral Characteristics
Ionic BondingNa⁺ and ⁻OOC-C₆H₄-O⁻Primary electrostatic attraction, strong, directional.
π-π StackingAromatic rings of salicylate anionsParallel or offset stacking, contributes to crystal packing.
Cation-π Interaction Na⁺ and aromatic ring of salicylate Weaker electrostatic interaction, contributes to lattice energy.

Further high-resolution single-crystal X-ray diffraction studies and complementary computational analyses are warranted to fully elucidate and quantify the cation-π interactions in the supramolecular architecture of disodium salicylate.

Advanced Catalysis Research Involving Benzoic Acid, 2 Hydroxy , Disodium Salt

Role as Catalyst or Co-catalyst in Model Reactions

The salt of salicylic (B10762653) acid is recognized for its role as a catalyst, particularly in the peroxyoxalate chemiluminescence (PO-CL) reaction. nih.govresearchgate.net This reaction is a highly efficient chemiluminescence transformation and serves as a key model for studying the compound's catalytic behavior. nih.gov In this system, sodium salicylate (B1505791) functions as a base catalyst. nih.gov Its role contrasts with other catalysts like imidazole, which can act as both a base and a nucleophilic catalyst but can also lead to a reduction in chemiluminescence quantum yields at high concentrations. nih.gov

The search for new and effective catalysts for the peroxyoxalate reaction is important for both mechanistic understanding and analytical applications. nih.gov Sodium salicylate has been identified as a suitable alternative catalyst for this transformation. nih.gov Studies on the reaction between bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO) and hydrogen peroxide, using an activator like 9,10-diphenylanthracene, demonstrate the catalytic function of sodium salicylate. nih.govresearchgate.net The efficiency and kinetics of the light-emitting process are directly influenced by the concentration of the salicylate catalyst, highlighting its essential role in the reaction pathway. nih.govmdpi.com

Catalytic Systems for Synthesis of Salicylate-Derived Compounds

While salicylate salts demonstrate catalytic activity in specific model reactions, the broader synthesis of salicylate-derived compounds, such as esters and acetylsalicylic acid (aspirin), predominantly relies on other catalytic systems. In these syntheses, salicylic acid or its simple esters serve as the substrate rather than the catalyst.

The production of various salicylate esters is typically achieved through esterification or transesterification reactions that employ strong acid catalysts. Common catalysts include:

Mineral Acids : Concentrated sulfuric acid or phosphoric acid are frequently used in the laboratory-scale synthesis of aspirin (B1665792) from salicylic acid and acetic anhydride. hooghlywomenscollege.ac.inlibretexts.orgresearchgate.net These catalysts work by protonating the acetylating agent, making it more electrophilic and speeding up the reaction. hooghlywomenscollege.ac.in

Solid Acid Catalysts : For more environmentally friendly and industrially scalable processes, solid acid catalysts are widely investigated. These include various oxides (Al₂O₃, SiO₂, ZrO₂), sulfated metal oxides, and zeolites. researchgate.net Such catalysts are effective for the liquid-phase esterification of salicylic acid with alcohols to produce esters like phenyl salicylate and methyl salicylate. researchgate.net They offer advantages such as being non-corrosive, easy to separate from the reaction mixture, and reusable. google.com

Other Catalysts : Alternative catalysts like boric acid have also been used for the esterification of salicylic acid with alcohols such as ethanol (B145695). acs.orgma.edu

Mechanistic Elucidation of Catalytic Processes

Detailed mechanistic studies have been conducted on the peroxyoxalate chemiluminescence reaction catalyzed by sodium salicylate. nih.govnih.gov These investigations provide insight into the specific role of the salicylate ion in the reaction pathway. It has been established that sodium salicylate acts as a base catalyst, but not a nucleophilic one. researchgate.net

Specific Base Catalysis : The reaction is initiated by a specific base catalysis mechanism involving the salicylate and hydrogen peroxide. nih.govmdpi.com

Formation of Intermediates : The catalysis leads to the formation of a hydroperoxy anion, which then reacts to form a monoperoxalic ester intermediate. mdpi.com This is followed by a cyclization step, also believed to be catalyzed by salicylate, to form the key high-energy intermediate (HEI), presumed to be 1,2-dioxetanedione. researchgate.netmdpi.com

Chemiexcitation and Emission : The high-energy intermediate interacts with a fluorescent activator, leading to its excitation and subsequent light emission. nih.gov

Kinetic studies reveal that the observed emission decay rate constants are dependent on both the salicylate and hydrogen peroxide concentrations. nih.gov However, research also indicates that at higher concentrations of sodium salicylate, the chemiluminescence quantum yield can decrease. arkat-usa.org This reduction is thought to be caused by an interaction between the salicylate and the high-energy intermediate, which quenches the light-producing pathway. mdpi.comarkat-usa.org The data gathered from these studies, including rate constants and activation parameters under various conditions, have allowed for the formulation of a general mechanistic reaction scheme. nih.gov

The following table summarizes findings from a kinetic study of the peroxyoxalate reaction catalyzed by sodium salicylate, showing the relationship between catalyst concentration and reaction rate.

ReactantCatalyst Concentration (mmol L⁻¹)H₂O₂ Concentration (mol L⁻¹)Observed Rate Constant (k_obs, s⁻¹)
TCPO2.3 x 10⁻²2.0 x 10⁻²3.3 x 10⁻² (Maximum)
TCPO< 2.3 x 10⁻²2.0 x 10⁻²Reduced
TCPO> 2.3 x 10⁻²2.0 x 10⁻²Reduced

Data derived from kinetic studies on the reaction of bis(2,4,6-trichlorophenyl) oxalate (TCPO) with hydrogen peroxide. arkat-usa.org The rate constant reaches a maximum at a specific salicylate concentration, decreasing at both lower and higher concentrations.

Computational and Theoretical Chemistry Studies on Benzoic Acid, 2 Hydroxy , Disodium Salt

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of the salicylate (B1505791) anion, the core component of Benzoic acid, 2-hydroxy-, disodium (B8443419) salt.

DFT calculations are instrumental in determining the optimized molecular geometry and electronic characteristics of the salicylate anion. Theoretical studies have successfully predicted its structural parameters, which are in good agreement with experimental findings. These calculations typically involve geometry optimizations to find the lowest energy conformation of the molecule. researchgate.netnih.gov

One of the key features of the salicylate anion that has been extensively studied using DFT is the intramolecular hydrogen bond between the hydroxyl group and the carboxylate group. scispace.com This interaction significantly influences the molecule's conformation and reactivity. DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-311++G(d,p)) to accurately model this hydrogen bond. scispace.comrsc.org

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also readily calculated using DFT. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to predict the ultraviolet-visible (UV-Vis) absorption spectra of the compound, which arise from electronic transitions, primarily of the π→π* type. scispace.comresearchgate.net

Table 1: Selected DFT-Calculated Properties of the Salicylate Anion

PropertyMethodologyFindingReference
Optimized GeometryDFT/B3LYP/6-311++G(d,p)Planar structure with a strong intramolecular hydrogen bond. scispace.comrsc.org
HOMO-LUMO GapDFT/B3LYP/6-311G(d,p)Provides a measure of chemical reactivity and stability. researchgate.net
UV AbsorptionTD-DFT/B3LYP/6-311++G(d,p)Absorption peaks in the UVB region are attributed to π→π* (HOMO→LUMO) transitions. scispace.com

DFT is a powerful tool for analyzing the non-covalent interactions between the salicylate anion and its surrounding environment, such as solvent molecules and cations. These interactions are crucial for understanding its behavior in biological and chemical systems. DFT calculations have been employed to investigate the interplay between cation-π interactions and intramolecular hydrogen bonds in complexes of salicylate with various cations, including Na+. bohrium.comresearchgate.netresearchgate.net

The binding energies of these complexes can be calculated to quantify the strength of the interactions. bohrium.comresearchgate.net Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are often used in conjunction with DFT to gain deeper insights into the nature of these interactions, such as charge transfer processes. bohrium.comresearchgate.net Studies have shown that the presence of a cation can influence the strength of the intramolecular hydrogen bond within the salicylate molecule. bohrium.comresearchgate.net

Furthermore, DFT calculations incorporating solvent effects, often through the use of Polarizable Continuum Models (PCM), can elucidate the role of the solvent in stabilizing the salicylate anion and its complexes. rsc.org These studies have revealed that the stability and structure of the salicylate anion can be significantly affected by the polarity and hydrogen-bonding capabilities of the solvent. rsc.org

Table 2: DFT Analysis of Intermolecular Interactions of Salicylate

Interaction TypeSystem StudiedKey FindingsReference
Cation-π InteractionSalicylate with Na+DFT calculations quantify the binding energy and the influence on the intramolecular hydrogen bond. bohrium.comresearchgate.net
Solvent InteractionSalicylate in water and acetonitrile (B52724)Solvent polarity and hydrogen bonding affect the stability and tautomerization of the salicylate anion. rsc.org
Complex FormationSalicylate with β-cyclodextrinComputational techniques suggest the formation of host-guest complexes. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions. This technique is particularly useful for studying the dynamics of Benzoic acid, 2-hydroxy-, disodium salt in complex environments.

MD simulations have been employed to investigate the behavior of salicylate at interfaces, which is critical for understanding its interactions with biological membranes and other materials. Atomically detailed MD simulations have been used to study the interaction of salicylate with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, a model for cell membranes. nih.govacs.orgnih.gov

These simulations revealed that salicylate associates at the water-DPPC interface, adopting a nearly perpendicular orientation. nih.govacs.orgnih.gov This interaction leads to several changes in the membrane's properties, including a decrease in the headgroup area per lipid and an increase in the order of the lipid tails. nih.govnih.gov The simulations also showed that salicylate can influence the electrostatic potential at the water-lipid interface. nih.govacs.org Such studies provide molecular-level insights into how salicylate perturbs the structure and properties of lipid bilayers.

Table 3: MD Simulation Findings on Salicylate at a DPPC Bilayer Interface

Simulation ParameterObservationImpact on BilayerReference
Salicylate PositionAssociates at the water-DPPC interface.Influences the local environment of the membrane surface. nih.govacs.orgnih.gov
Salicylate OrientationNearly perpendicular to the bilayer surface.Maximizes interaction with both the aqueous and lipid phases. nih.govacs.orgnih.gov
Structural ChangesDecreased headgroup area per lipid and increased lipid tail order.Indicates a condensing effect on the membrane. nih.govnih.gov
Electrostatic PotentialSignificant changes at the water-lipid bilayer interface.Alters the electrical properties of the membrane surface. nih.govacs.org

MD simulations are also valuable for studying the self-aggregation behavior of molecules in solution. The influence of sodium salicylate on the aggregation of other molecules, such as caffeine (B1668208), has been investigated using a combination of experimental techniques and computational simulations. mdpi.comnih.govresearchgate.net These studies have shown that sodium salicylate can promote the self-aggregation of caffeine in aqueous solutions. mdpi.comnih.govresearchgate.net

The simulations provide a molecular-level explanation for these observations, suggesting that the salicylate moiety can interact with caffeine through π-π stacking. mdpi.com The relocation of salicylate from these stacked complexes and its subsequent hydration are hypothesized to be key factors in its effect on the solubility and aggregation of other molecules. mdpi.com

In addition, atomistic MD simulations have been used to explore the effect of sodium salicylate on the self-assembly of surfactants, such as the transition from spherical to threadlike micelles in cetyltrimethylammonium chloride (CTAC) solutions. figshare.comnih.gov These simulations demonstrated that the aromatic salicylate counterions penetrate the micelle, with their hydrophilic groups remaining in the headgroup region and their hydrophobic parts embedding into the micelle's core. figshare.comnih.gov This strong association leads to a denser packing of surfactant molecules, favoring the formation of elongated micelles. figshare.comnih.gov

Table 4: MD Simulation Insights into Self-Aggregation Influenced by Sodium Salicylate

System StudiedRole of Sodium SalicylateMolecular MechanismReference
Caffeine in aqueous solutionPromotes self-aggregation of caffeine.Involves π-π stacking interactions between salicylate and caffeine. mdpi.comnih.govresearchgate.net
CTAC surfactant solutionInduces spherical-to-threadlike micelle transition.Salicylate ions penetrate the micelle, leading to denser surfactant packing. figshare.comnih.gov

Environmental Fate and Biotransformation Pathways of Salicylate

Microbial Degradation Mechanisms

Microorganisms have evolved diverse and efficient strategies to utilize salicylate (B1505791) as a carbon and energy source. These degradation mechanisms can be broadly categorized into aerobic and anaerobic pathways, each involving specific enzymatic systems and regulatory networks.

Microbial degradation of salicylate proceeds through distinct routes depending on the presence or absence of oxygen.

Aerobic Degradation Pathways: Under aerobic conditions, bacteria primarily employ two pathways initiated by hydroxylation to break down salicylate. mdpi.com

Catechol Pathway: The most common aerobic route involves the conversion of salicylate to catechol by the enzyme salicylate-1-monooxygenase. mdpi.comnih.gov The catechol intermediate is then funneled into one of two subsequent ring-cleavage pathways: the ortho-cleavage pathway, utilizing catechol 1,2-dioxygenase, or the meta-cleavage pathway, which employs catechol 2,3-dioxygenase. researchgate.netasm.org

Gentisate Pathway: An alternative aerobic pathway involves the hydroxylation of salicylate to gentisate by salicylate-5-hydroxylase. mdpi.com This pathway is considered less common but has been identified in various bacterial strains. nih.gov

CoA-Mediated Pathway: A novel pathway identified in Rhizobium sp. and Streptomyces sp. involves the activation of salicylate to salicylyl-CoA. nih.govnih.gov This intermediate is subsequently hydroxylated to gentisyl-CoA, which is then converted to gentisate. nih.gov This pathway possesses characteristics of both aerobic and anaerobic degradation processes. nih.gov

Anaerobic Degradation Pathways: In the absence of oxygen, the degradation of salicylate is more challenging and often relies on alternative electron acceptors. One documented anaerobic mechanism is nitrate-dependent degradation by denitrifying bacteria such as Pseudomonas butanovora. researchgate.net In this process, the bacterium utilizes salicylate as an electron donor for the reduction of nitrate. researchgate.net The pathway proceeds through the oxidation of salicylate to catechol, which then undergoes meta-cleavage to form 2-hydroxymuconic semialdehyde. researchgate.net

Table 1: Overview of Salicylate Degradation Pathways

Condition Pathway Name Initial Step Key Intermediate(s) Ring Cleavage
Aerobic Catechol Pathway Hydroxylation Catechol ortho or meta
Aerobic Gentisate Pathway Hydroxylation Gentisate ortho
Aerobic CoA-Mediated Pathway CoA Ligation Salicylyl-CoA, Gentisyl-CoA, Gentisate ortho
Anaerobic Nitrate-Dependent Oxidation Catechol meta

The degradation of salicylate is catalyzed by a specific suite of enzymes whose characterization has been crucial to understanding these metabolic pathways.

Salicylate Hydroxylases: These flavin-dependent monooxygenases are key initiating enzymes in aerobic pathways. nih.gov

Salicylate-1-monooxygenase (EC 1.14.13.1): This enzyme, also known as salicylate hydroxylase, catalyzes the decarboxylative hydroxylation of salicylate to catechol, requiring NADH as a cofactor. nih.govnih.gov It is a central enzyme in the widely distributed catechol pathway. mdpi.com

Salicylate-5-hydroxylase (EC 1.14.13.235): This enzyme hydroxylates salicylate at the C5 position to form gentisate. mdpi.comnih.gov In some organisms, like Rhodococcus sp. strain B4, this enzyme exhibits unusual cofactor requirements, needing NADPH, ATP, and coenzyme A. nih.gov

CoA-Activating and Modifying Enzymes: In the novel CoA-mediated pathway, a different set of enzymes is employed for the initial steps.

Salicylyl-CoA Ligase: This enzyme, such as SdgA in Streptomyces sp., activates salicylate by ligating it to Coenzyme A (CoA), a reaction that requires ATP. nih.gov

Salicylyl-CoA Hydroxylase: This enzyme, including CehH in Rhizobium sp. and SdgC in Streptomyces sp., hydroxylates salicylyl-CoA to form gentisyl-CoA. nih.govnih.gov

Gentisyl-CoA Thioesterase: Such as the CehI enzyme, this hydrolyzes gentisyl-CoA to yield gentisate. nih.gov

Ring-Cleavage Dioxygenases: These enzymes are critical for breaking the aromatic ring of the dihydroxylated intermediates, a defining step in aerobic degradation.

Catechol 1,2-Dioxygenase (EC 1.13.11.1): Catalyzes the ortho-cleavage of catechol. researchgate.net

Catechol 2,3-Dioxygenase (EC 1.13.11.2): Catalyzes the meta-cleavage of catechol. researchgate.net

Gentisate 1,2-Dioxygenase (EC 1.13.11.4): Responsible for the cleavage of the gentisate ring. nih.gov

Table 2: Key Enzymes in Salicylate Degradation

Enzyme EC Number Pathway Reaction
Salicylate-1-monooxygenase 1.14.13.1 Catechol Salicylate + NADH + H⁺ + O₂ → Catechol + CO₂ + NAD⁺ + H₂O
Salicylate-5-hydroxylase 1.14.13.235 Gentisate Salicylate + NADPH + H⁺ + O₂ → Gentisate + NADP⁺ + H₂O
Salicylyl-CoA Ligase Not assigned CoA-Mediated Salicylate + ATP + CoA → Salicylyl-CoA + AMP + PPi
Salicylyl-CoA 5-hydroxylase Not assigned CoA-Mediated Salicylyl-CoA + NADH + H⁺ + O₂ → Gentisyl-CoA + NAD⁺ + H₂O
Catechol 2,3-Dioxygenase 1.13.11.2 Catechol (meta) Catechol + O₂ → 2-Hydroxymuconate semialdehyde
Gentisate 1,2-Dioxygenase 1.13.11.4 Gentisate Gentisate + O₂ → Maleylpyruvate

The expression of genes encoding salicylate degradation enzymes is tightly regulated to ensure efficient catabolism in response to substrate availability.

In Pseudomonas putida, the genes for naphthalene (B1677914) degradation, which includes the lower pathway for salicylate metabolism, are often located on plasmids like NAH7. mdpi.comnih.gov These genes are organized into operons, and their transcription is controlled by a positive regulatory protein, NahR. mdpi.com The NahR protein is activated by the presence of salicylate, which acts as an inducer, thereby initiating the transcription of the degradation pathway genes. mdpi.com

A different regulatory mechanism has been identified in Rhizobium sp. strain X9, which utilizes a CoA-mediated pathway. Here, a gene cluster, cehGHIR4, is regulated by an IclR family transcriptional regulator known as CehR4. nih.govasm.org CehR4 functions as a repressor, binding to a specific DNA motif in the promoter region to prevent transcription of the degradation genes. nih.govasm.org The presence of an inducing molecule, presumably a metabolite of the pathway, likely causes CehR4 to dissociate from the DNA, allowing gene expression.

In Streptomyces sp. strain WA46, expression of the salicylate degradation gene cluster (sdg) has also been shown to be induced by salicylate. nih.gov Conversely, in some bacteria like Rhodococcus sp. strain B4, salicylate does not act as an inducer for the naphthalene degradation pathway, indicating a different regulatory strategy compared to Pseudomonas. mdpi.comnih.gov

Role as Intermediate in Degradation of Complex Aromatic Compounds

Salicylate is not only a compound degraded by microorganisms but also a central metabolic intermediate in the breakdown of numerous complex aromatic compounds, particularly polycyclic aromatic hydrocarbons (PAHs). rsc.orgresearchgate.net

The bacterial degradation of naphthalene, one of the most studied PAHs, classically proceeds through a pathway where naphthalene is converted to salicylate. mdpi.comnih.gov This conversion constitutes the "upper pathway" of naphthalene degradation. mdpi.comnih.gov Subsequently, salicylate enters the "lower pathway," where it is metabolized via catechol or gentisate to intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA. mdpi.com This role as a key intermediate is well-documented in various Gram-negative bacteria, especially Pseudomonas species. mdpi.com

Beyond naphthalene, salicylate has been identified as an intermediate in the degradation of other PAHs like phenanthrene (B1679779) nih.gov and naphthoquinone nih.gov. It also appears as a metabolite during the breakdown of other xenobiotic compounds, such as the pesticide carbaryl. nih.govasm.org The formation of salicylate effectively channels these more complex and often more toxic compounds into a common, manageable metabolic route for complete mineralization. While this role is prominent in many bacteria, it is not universal; some Gram-positive bacteria, for instance, degrade naphthalene through alternative intermediates like phthalate (B1215562) or protocatechoate. mdpi.comresearchgate.net

Advanced Analytical Techniques for Characterization and Quantification of Benzoic Acid, 2 Hydroxy , Disodium Salt

Spectroscopic Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure and quantifying disodium (B8443419) salicylate (B1505791). These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectroscopy is a robust and widely used technique for the quantitative determination of salicylates. The method is based on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration.

The UV spectrum of the salicylate anion, the form present in the disodium salt, exhibits characteristic absorption maxima (λmax). In aqueous solutions, benzoic acid and its deprotonated form, benzoate (B1203000), show distinct absorption bands. For the neutral benzoic acid at an acidic pH of 2.5, the primary absorption peak (B-band) is observed at approximately 230 nm, with a broader secondary peak (C-band) around 274 nm. rsc.org The deprotonated anion at a basic pH of 8.0 shows a blue shift, with the B-band maximum at 225 nm and the C-band at 269 nm. rsc.org These absorption maxima are fundamental for quantitative analysis. sielc.com

This technique is frequently applied for determining the concentration of salicylates in various samples, including food products and beverages where it is used as a preservative. uobabylon.edu.iqseafdec.org For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of standard solutions of known concentrations at the λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Due to potential interference from other compounds in a complex matrix that may also absorb UV light, sample preparation steps like steam distillation or liquid-liquid extraction are often employed to isolate the analyte. seafdec.org

Table 1: UV-Visible Absorption Maxima for Salicylate Species

Species pH B-band λmax (nm) C-band λmax (nm) Source(s)
Benzoic Acid (Neutral) 2.5 230 274 rsc.org

Surface-Enhanced Vibrational Spectroscopy, which includes Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Infrared Absorption (SEIRA), provides detailed information about the adsorption and orientation of salicylate molecules on metal surfaces. These techniques utilize the enhancement of vibrational signals when a molecule is in close proximity to a nanostructured metal surface, typically silver or gold.

SERS studies have confirmed that salicylic (B10762653) acid chemisorbs onto silver nanostructures. cdnsciencepub.comcdnsciencepub.com The analysis suggests that upon adsorption, the salicylic acid molecule is deprotonated, and the resulting salicylate monoanion interacts with the silver surface primarily through its carboxylate group. cdnsciencepub.comresearchgate.net This interaction is evidenced by comparing the SERS spectra with the simulated spectra of salicylate-silver complexes and the experimental spectra of prepared silver salicylate salts. cdnsciencepub.comcdnsciencepub.com The orientation of the adsorbed salicylate is proposed to be in a tilted, head-on position relative to the surface. cdnsciencepub.comcdnsciencepub.com A different interaction mechanism is deduced for salicylate when it is in a metal complex versus when it is adsorbed on a metal surface. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a detailed map of the carbon-hydrogen framework of disodium salicylate.

In the ¹H NMR spectrum of salicylic acid, the protons on the aromatic ring and the carboxylic acid proton have distinct chemical shifts. The aromatic protons typically appear as complex multiplets due to spin-spin coupling. docbrown.info The carboxylic acid proton is often observed as a broad peak that can be affected by solvent exchange. docbrown.info For sodium salicylate, the absence of the acidic proton signal and shifts in the aromatic proton signals confirm the salt formation. researchgate.net

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For salicylic acid, distinct signals are observed for the carboxyl carbon, the carbon bearing the hydroxyl group, the carbon attached to the carboxyl group, and the other four aromatic carbons. docbrown.inforesearchgate.net The chemical shift of the carboxyl carbon is particularly informative, appearing significantly downfield. docbrown.inforesearchgate.net In the salt form, changes in the chemical shifts of the carboxyl carbon and the adjacent aromatic carbons are indicative of deprotonation and salt formation. researchgate.net Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. farmaceut.orgcore.ac.uk

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Salicylic Acid

Carbon Atom Chemical Shift (ppm) Source(s)
C1 (C-COOH) 113.82 researchgate.net
C2 (C-OH) 163.18 researchgate.net
C3 118.12 researchgate.net
C4 136.59 researchgate.net
C5 120.03 researchgate.net
C6 131.53 researchgate.net
COOH 173.54 researchgate.net

(Note: Chemical shifts are solvent-dependent. The provided data is from analysis in CD₃OD)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) for the analysis of complex mixtures. nih.govresearchgate.net

In GC-MS analysis of salicylates, a derivatization step, such as silylation, is often required to make the compound volatile enough for gas chromatography. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.net

HPLC coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful tool for the analysis of non-volatile compounds like disodium salicylate in complex matrices. vu.edu.au This technique allows for the separation of the analyte from other components before it enters the mass spectrometer. The precursor ion corresponding to the salicylate anion (m/z 137) can be selected and fragmented to produce characteristic product ions (e.g., m/z 93), which is a highly specific method for quantification known as Multiple Reaction Monitoring (MRM). vu.edu.au Matrix-Assisted Laser Desorption/Ionization (MALDI) is another MS technique where a matrix is used to assist in the ionization of the analyte, which can be useful for analyzing salts and preventing fragmentation. nih.govnih.gov

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. slideshare.netquora.com It is based on the absorption of infrared radiation by molecular vibrations. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. docbrown.info

For salicylic acid, the IR spectrum shows several characteristic peaks. A very broad absorption band is typically observed in the range of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. farmaceut.orgdocbrown.info The C=O stretching vibration of the carboxyl group appears as a strong peak around 1670-1700 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed in the 1450–1600 cm⁻¹ region. researchgate.net

In the case of disodium salicylate, the most significant change in the IR spectrum is the disappearance of the broad O-H band from the carboxylic acid and a shift in the C=O stretching frequency. cdnsciencepub.com The carboxylate group (COO⁻) of the salt exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These bands are crucial for confirming the formation of the salt. researchgate.nettpcj.org For sodium salicylate coatings, characteristic broad infrared bands have been reported around 1275, 1370, 1485, and 1590 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Bands for Salicylic Acid and Salicylate

Functional Group Vibration Type Wavenumber (cm⁻¹) Compound Source(s)
Carboxylic Acid O-H stretch (H-bonded) 2500-3300 (broad) Salicylic Acid farmaceut.orgdocbrown.info
Carbonyl C=O stretch ~1670-1700 Salicylic Acid researchgate.net
Aromatic Ring C=C stretch 1450-1600 Salicylic Acid researchgate.net
Carboxylate Asymmetric stretch ~1590 Sodium Salicylate researchgate.net

Chromatographic Separations

Chromatographic techniques are essential for separating disodium salicylate from other components in a mixture, enabling accurate quantification and purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like disodium salicylate. nih.gov Reversed-phase (RP) HPLC is the most common mode used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC method for salicylate analysis involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing phosphoric acid or formic acid to control pH). sielc.comsielc.com Detection is commonly achieved using a UV detector set at one of the absorption maxima of the salicylate anion. researchgate.net The retention time of the salicylate peak under specific chromatographic conditions is a key parameter for its identification. researchgate.net HPLC methods have been developed for the simultaneous quantification of salicylates and other compounds in various formulations and biological samples. oup.comnih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can also be used to enhance selectivity for complex mixtures containing acidic, basic, and neutral compounds. helixchrom.com

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for salicylate analysis. However, since disodium salicylate is a non-volatile salt, it must first be converted into a more volatile derivative. This is typically achieved through an extraction and derivatization process, such as esterification or silylation. researchgate.net The derivatized salicylate can then be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer. researchgate.netnih.gov GC-MS provides high sensitivity and specificity for quantitative analysis in biological fluids. nih.gov

Table 4: Example HPLC Conditions for Salicylate Analysis

Parameter Condition Source(s)
Column C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile/Methanol (B129727) and Water with Phosphoric/Formic Acid sielc.comsielc.com
Detection UV at ~225-230 nm researchgate.net
Flow Rate ~0.8-1.0 mL/min researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of disodium salicylate and its related compounds. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, allowing for the effective separation of salicylic acid from its precursors, degradation products, and other impurities. helixchrom.comwjpsonline.comscielo.br

The successful separation is highly dependent on the chromatographic conditions, including the stationary phase (column), mobile phase composition, flow rate, and detector settings. A variety of methods have been developed, demonstrating the versatility of HPLC for this analysis. For instance, one method achieves good separation of salicylic acid and related substances using a Phenomenex Luna C18 column with a mobile phase of methanol, water, and acetic acid (60:40:1) at a flow rate of 1.0 mL/min, with detection at 270 nm. ingentaconnect.com Another stability-indicating method utilizes a Kromasil CN column with a mobile phase consisting of trifluoroacetic acid in water and acetonitrile (70:30, v/v), with detection at 230 nm. wjpsonline.com

The pH of the mobile phase is a critical parameter, often adjusted to suppress the ionization of salicylic acid, thereby improving its retention and peak shape on reversed-phase columns. scielo.brnih.gov A simple and rapid HPLC method for detecting salicylic acid as an impurity in aspirin (B1665792) formulations uses a mobile phase of methanol/water (20/80, v/v) adjusted to a pH of 2.5 with phosphoric acid. nih.gov The choice of column is also vital, with various C18 columns being widely used and evaluated for their effectiveness in resolving salicylic acid from potential contaminants like 4-hydroxybenzoic acid, 4-hydroxyisophthalic acid, and phenol. sigmaaldrich.com

The following table summarizes various reported HPLC conditions for the analysis of salicylic acid, the active form of the disodium salt in solution.

Interactive Data Table: HPLC Methods for Salicylic Acid Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Application Source(s)
Phenomenex Luna C18 (4.6 x 150 mm, 5 µm) Methanol:Water:Acetic Acid (60:40:1) 1.0 270 Determination of related substances ingentaconnect.com
Kromasil 60-5CN (250 x 4.6 mm, 5 µm) 0.1% Trifluoroacetic acid in Water:Acetonitrile (70:30) Not Specified 230 Stability-indicating assay wjpsonline.com
Reversed-phase (50 mm) Methanol:Water (20:80), pH 2.5 with Phosphoric Acid Not Specified 240 Impurity in aspirin nih.gov
Spherisorb ODS-2 C18 (5 µm) Acetonitrile:Water:Trifluoroacetic Acid (40:60:0.05) 1.0 237 Determination in tablets scielo.br

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of salicylates, though it requires a crucial sample preparation step known as derivatization. researchgate.net Salicylic acid and its salts are polar and non-volatile, making them unsuitable for direct GC analysis. proquest.com Derivatization modifies the analyte to increase its volatility and thermal stability, allowing it to pass through the GC system. gcms.cz

Common derivatization methods for compounds containing active hydrogen atoms, such as the carboxyl and hydroxyl groups in salicylic acid, include silylation and alkylation (e.g., esterification). gcms.czoup.com

Silylation: This process replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netchromforum.org The resulting TMS-derivatives are much more volatile and produce better chromatographic peaks. researchgate.net

Alkylation: This involves converting the carboxylic acid to an ester, for example, a methyl ester or a butyl ester. Butylation has been described as a stable derivatization technique that can be less detrimental to the GC column compared to silylation. oup.com Esterification can also be achieved using reagents like methanol with boron trifluoride (MeOH:BF3). chromforum.org

Once derivatized, the sample can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. researchgate.net For instance, a sensitive GC-MS method for salicylic acid in plant tissues involves extraction followed by derivatization with BSTFA at 120°C for 60 minutes. researchgate.net The analysis is then performed in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. researchgate.net This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling the resulting high backpressures.

While specific UPLC methods dedicated solely to disodium salicylate are not as extensively documented as HPLC methods, the principles are directly transferable. Many HPLC methods can be scaled for fast UPLC applications by transitioning to columns with smaller (e.g., 3 µm) particles and adjusting the flow rate accordingly. sielc.com The primary advantage of using UPLC for salicylate analysis would be a significant reduction in analysis time and solvent consumption, making it ideal for high-throughput screening environments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are among the most sensitive and selective methods for the determination of salicylates. researchgate.netmtak.hu These techniques couple the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer, providing excellent specificity and low detection limits. rrml.ro

LC-MS/MS methods often require minimal sample preparation, sometimes only involving protein precipitation for biological samples, which simplifies the workflow. mtak.hurrml.ro The high selectivity allows for the accurate quantification of analytes even in complex matrices like plasma or animal feed. mtak.hunih.govresearchgate.net

A robust LC-MS/MS method for the simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma involves a single-step liquid-liquid extraction. mtak.hu The detection is performed in multiple reaction monitoring (MRM) mode, which enhances specificity. For salicylic acid, the transition monitored is typically m/z 136.9 → 93.0. mtak.hu This method can achieve a lower limit of quantification (LLOQ) of 80 ng/mL for salicylic acid in plasma. mtak.hu Another LC-MS/MS method developed for determining salicylic acid in feed achieved a limit of detection (LOD) of 0.02 mg/kg and a limit of quantification (LOQ) of 0.05 mg/kg. nih.govnih.gov

Interactive Data Table: LC-MS/MS Method Parameters for Salicylic Acid

Parameter Method for Human Plasma Method for Animal Feed
Extraction Single-step liquid-liquid extraction Extraction with 0.1% HCl in methanol
LC Separation C18 Column Gradient elution with 0.1% formic acid and acetonitrile
Ionization Electrospray Ionization (ESI) Negative Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM) Tandem Mass Spectrometry
MRM Transition m/z 136.9 → 93.0 Not Specified
LLOQ/LOQ 80 ng/mL 0.05 mg/kg

| Source(s) | mtak.hu | nih.govresearchgate.netnih.gov |

Electrochemical and Potentiometric Methods

Electrochemical and potentiometric methods offer an alternative to chromatographic techniques for the quantification of salicylate. These methods are often rapid, cost-effective, and suitable for automated systems.

Potentiometry, particularly using ion-selective electrodes (ISEs), has been successfully applied to salicylate determination. A tubular salicylate-selective electrode can be constructed using a PVC membrane containing an ionic sensor like tetraoctylammonium salicylate. nih.gov Such an electrode can exhibit a linear response in the concentration range of 0.05 to 10 mM salicylate. nih.gov These ISEs can be integrated into automated systems like Sequential Injection Analysis (SIA) or Batch Injection Analysis (BIA) for high-throughput screening of pharmaceutical formulations. nih.govresearchgate.net

Other potentiometric approaches include acid-base titrations, which are rapid and reproducible. wjpps.com The titration of salicylic acid with a standard base like NaOH can be monitored using a glass-calomel or platinum-calomel electrode system to accurately determine the equivalence point. wjpps.com

Amperometric biosensors represent another electrochemical approach. These sensors can be based on enzymes like salicylate hydroxylase, which catalyzes the conversion of salicylate to catechol. sci-hub.se The electrochemical detection of the resulting catechol can then be used to quantify the initial salicylate concentration. sci-hub.se

Specialized Characterization of Related Catalytic Materials

While disodium salicylate is not typically a catalyst itself, it is involved in reactions where catalysts are essential, and the characterization of these catalytic materials is critical for process optimization. uomus.edu.iq The primary goal of catalyst characterization is to understand the relationship between the material's physical and chemical properties and its catalytic performance (activity, selectivity, and stability). uomus.edu.iq

A key example is the esterification of salicylic acid with alcohols to produce valuable esters like phenyl salicylate or methyl salicylate. researchgate.net This reaction is often performed over solid acid catalysts such as zeolites (e.g., ZSM-5), sulfated metal oxides (e.g., sulfated zirconia), or acidified silica. researchgate.net

The characterization of these catalysts involves a suite of techniques to probe their structural and chemical properties: uomus.edu.iqsbcat.org

Surface Area and Porosity: The Brunauer-Emmett-Teller (BET) method is widely used to determine the specific surface area of the catalyst, which is crucial for the dispersion of active sites. uomus.edu.iqresearchgate.net

Structural Analysis: X-ray Diffraction (XRD) is used to identify the crystalline phases and estimate crystallite size within the catalytic material. uomus.edu.iq

Surface Acidity: The nature and number of acid sites on the catalyst surface, which are critical for esterification reactions, are determined. This can be done through methods like temperature-programmed desorption (TPD) of a basic probe molecule. researchgate.net

Chemical Composition: Techniques like X-ray fluorescence (XRF) or energy-dispersive X-ray spectroscopy (EDS) can determine the elemental composition of the catalyst.

By correlating these properties with catalytic activity, researchers can design more efficient and selective catalysts for reactions involving salicylates. uomus.edu.iqresearchgate.net

Application as Reagent in Chemical Analysis

Beyond being an analyte, sodium salicylate serves as a valuable reagent in several analytical methods. Its chemical properties are exploited for the detection and quantification of other substances.

Internal Standard in Chromatography: In HPLC analysis, sodium salicylate can be used as an internal standard. researchgate.net An internal standard is a compound added in a constant amount to all samples, standards, and blanks. It helps to correct for variations in injection volume and potential sample loss during preparation, thereby improving the accuracy and precision of the quantitative analysis. It has been successfully used as an internal standard for the HPLC determination of sodium benzoate and potassium sorbate (B1223678) in food products. researchgate.net

Reagent for Ammonia (B1221849) Determination: Sodium salicylate is a key phenolic reagent in the widely used "salicylate method" for the colorimetric determination of ammonia. scientificlabs.com In this method, in the presence of a catalyst like sodium nitroprusside, ammonia reacts with salicylate and hypochlorite (B82951) in an alkaline medium to form a blue-green colored indophenol-type compound. The intensity of the color, measured spectrophotometrically, is directly proportional to the ammonia concentration.

Fluor for Radiation Detection: Due to its property of exhibiting fluorescence, sodium salicylate can be employed as a fluor or phosphor. scientificlabs.com It is particularly useful for the detection of vacuum ultraviolet (VUV) radiation and beta radiation. wikipedia.org

Spectrophotometric Analysis: A sensitive and rapid spectrophotometric method for the determination of sodium salicylate itself involves its use as a reagent in a coupling reaction. The method is based on the diazotization and coupling reaction between sodium salicylate and diazotized para-amino benzoic acid in an alkaline medium, which forms a stable, bright yellow azo dye that can be measured at 452 nm. jchps.com

Emerging Research Directions and Future Perspectives

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the understanding and application of salicylates. Computational chemistry allows researchers to simulate molecular structures, properties, and reactions in a virtual environment, which can significantly reduce the reliance on extensive laboratory equipment and chemical reagents. nih.gov

Modern drug design, for instance, heavily utilizes computational and mathematical modeling to expedite the discovery process at a lower cost. mdpi.com Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are employed to predict the interactions between molecules and biological targets. mdpi.com For example, computational docking simulations have been used to screen for compounds that bind to tyrosinase, an enzyme involved in pigment production. In one such study, salsalate (B1681409), a salicylate (B1505791) derivative, was identified as a potential tyrosinase inhibitor. researchgate.net

In the realm of materials science, software like Material Studio is used to construct molecular models of compounds like salicylic (B10762653) acid to better understand their structure and reaction processes. nih.gov Such simulations can accurately predict spectral features, which can then be validated against experimental results, confirming the accuracy of the computational model. nih.gov Machine learning is also being applied to predict the properties of salicylates, such as the solubility of salicylic acid in various solvents under different temperatures and pressures. Advanced models like Convolutional Neural Networks (CNNs) have shown high accuracy in these predictions. nih.gov

Table 1: Computational and Experimental Techniques in Salicylate Research

TechniqueApplication in Salicylate ResearchExample Finding/InsightReference
Molecular Docking SimulationScreening for potential biological targets and inhibitors.Identified salsalate as a potential inhibitor of the enzyme tyrosinase. researchgate.net
Machine Learning (e.g., CNNs)Predicting physicochemical properties.Accurately predicted salicylic acid solubility in various solvents with an R² score of 0.989. nih.gov
Molecular Modeling (e.g., Material Studio)Understanding molecular structure and reaction pathways.Aids in interpreting experimental spectral data and understanding reaction mechanisms. nih.gov
Oxidative Function ModelingStudying the formation and stability of metal-salicylate complexes.Determined the structure, stability, and accumulation of iron-salicylate coordination compounds. sapub.org

Development in Advanced Materials Science Applications

Salicylates, including disodium (B8443419) salicylate, are being investigated for their role in the creation of advanced materials with novel properties. A significant area of research is the development of sustainable and degradable polymers. The incorporation of salicylic acid units into commercial polymers like polylactide (PLA) has been shown to enhance their hydrolytic degradability in various environments, including soil and seawater, without negatively impacting other material properties. umn.edu This approach is seen as a simple, cost-efficient, and scalable method for producing more environmentally friendly plastics for applications such as food packaging and biomedical devices. umn.edu

Another promising application is in the field of sensor technology. Researchers have synthesized novel Zinc(II)–Europium(III) heterometallic coordination polymers that function as ratiometric fluorescence sensors for the detection of sodium salicylate. acs.orgacs.org These sensors exhibit a visible color change from red to blue upon the addition of sodium salicylate, enabling its detection. acs.org This technology has been adapted into practical tools, including a smartphone-assisted platform and fluorescence films for real-time, visual detection of the compound. acs.org

Table 2: Applications of Salicylates in Materials Science

Application AreaMaterial TypeFunction of SalicylatePotential UseReference
Sustainable PolymersPolyesters (e.g., Polylactide - PLA)Enhances hydrolytic degradability.Biodegradable food packaging, utensils, films. umn.edu
Fluorescence SensingZn(II)–Eu(III) Coordination PolymersActs as the analyte being detected.Real-time detection in medical and food applications. acs.orgacs.org
Antifouling CoatingsEpoxy-based paint with Halloysite Nanotubes (HNTs)Acts as an eco-friendly biocide agent.Marine paints to prevent organism growth on surfaces. researchgate.net

Advancements in Green Chemistry for Salicylate-Related Processes

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netdergipark.org.tristanbul.edu.tr This approach is being actively applied to the synthesis of salicylic acid and its derivatives.

One notable advancement is the synthesis of salicylic acid from natural and renewable resources, such as wintergreen oil. researchgate.netdergipark.org.trnih.gov This method provides a "natural" alternative to industrial synthesis, which traditionally relies on fossil fuel-derived materials like phenol. umn.edunih.gov The process involves the hydrolysis of wintergreen oil with sodium hydroxide (B78521), followed by acidification. rsc.org Research has focused on optimizing reaction parameters such as temperature, molar ratios, and reaction time to achieve high yields (91-94%) and purity (approx. 99%). researchgate.netistanbul.edu.tr

Another green approach involves replacing harsh catalysts with more environmentally benign alternatives. For instance, in the synthesis of acetylsalicylic acid, solid acid catalysts like nano-crystalline sulfated zirconia and modified zeolites are being used to replace conventional liquid acids such as sulfuric acid and phosphoric acid. google.com This eco-friendly, solvent-free method can achieve high yields of 93-97%. google.com Furthermore, even when using conventional reagents, substituting sulfuric acid with the less hazardous phosphoric acid is considered a step towards a safer and cleaner synthesis process. abcr-mefmo.org

Bipolar membrane electrodialysis (BMED) represents another innovative, environmentally friendly technology for producing salicylic acid from sodium salicylate. nih.gov This process uses an electric field to split the sodium salicylate salt into salicylic acid and sodium hydroxide, avoiding the use of large quantities of sulfuric acid for acidification that is typical in conventional methods. nih.gov

Table 3: Green Chemistry Approaches in Salicylate Production

Green Chemistry PrincipleProcess/MethodImprovement Over Traditional MethodReference
Use of Renewable FeedstocksSynthesis from natural wintergreen oil.Reduces reliance on fossil fuel-derived phenol. researchgate.netnih.gov
Use of Safer CatalystsEmploying solid acid catalysts (e.g., sulfated zirconia) for acetylation.Replaces hazardous liquid acids like sulfuric acid. google.com
Atom Economy / Waste PreventionBipolar membrane electrodialysis (BMED) of sodium salicylate.Eliminates the use of sulfuric acid for acidification, preventing salt waste. nih.gov
Use of Safer Solvents/Reaction ConditionsSolvent-free synthesis using microwave or ultrasonic radiation.Reduces reaction time, energy consumption, and eliminates organic solvents. preprints.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.